physical and chemical properties of 4-[(Chloroacetyl)amino]benzamide
physical and chemical properties of 4-[(Chloroacetyl)amino]benzamide
An In-depth Technical Guide to 4-[(Chloroacetyl)amino]benzamide
Abstract: This guide provides a comprehensive technical overview of 4-[(Chloroacetyl)amino]benzamide (CAS No. 85126-67-6), a bifunctional chemical intermediate of significant interest to researchers in synthetic chemistry and drug development. The document elucidates the compound's core physicochemical properties, details a validated synthetic protocol, explores its chemical reactivity, and discusses its applications as a versatile building block. Emphasis is placed on the causality behind its reactivity, particularly the role of the electrophilic chloroacetyl moiety, which makes it a valuable alkylating agent in the synthesis of more complex molecules. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use.
Chemical Identity and Structure
4-[(Chloroacetyl)amino]benzamide is a derivative of 4-aminobenzamide, featuring a chloroacetyl group acylated to the amino substituent. This structural modification introduces a key reactive site, rendering the molecule a valuable intermediate for further chemical transformations.
The fundamental identifiers and structural representations for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-[(2-chloroacetyl)amino]benzamide | [Smolecule][1] |
| CAS Number | 85126-67-6 | [Smolecule][1] |
| Molecular Formula | C₉H₉ClN₂O₂ | [Smolecule][1] |
| Molecular Weight | 212.63 g/mol | [Smolecule][1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)NC(=O)CCl | [Smolecule][1] |
| InChI | InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | [Smolecule][1] |
| InChI Key | AHXTYKMJPLXNOS-UHFFFAOYSA-N | [Smolecule][1] |
Physicochemical Properties
The are dictated by its aromatic benzamide core and the attached chloroacetyl group. While extensive experimental data for this specific compound is not widely published, properties can be inferred from its constituent parts and data on closely related analogs like 4-aminobenzamide and 4-chlorobenzamide.
| Property | Value / Description | Source & Rationale |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogs like 4-aminobenzamide ("White crystalline solid") and 4-chlorobenzamide ("Fine Crystalline Powder," "White").[2][3] |
| Melting Point | No experimental data found. Likely higher than its precursor, 4-aminobenzamide (181-184°C), due to increased molecular weight and potential for hydrogen bonding. | [2][4][5] |
| Boiling Point | Not available; likely to decompose upon heating at atmospheric pressure. | A common characteristic of complex organic solids. |
| Solubility | Expected to have low solubility in water. Soluble in polar organic solvents like DMSO and methanol. | 4-Aminobenzamide is slightly soluble in water but soluble in ethanol. 4-Chlorobenzamide is slightly soluble in water and sparingly soluble in DMSO and methanol.[2][3][5][6] |
| Stability | Stable under recommended storage conditions (cool, dry, sealed). Incompatible with strong oxidizing agents and strong acids. | Based on stability data for 4-aminobenzamide.[2] |
Synthesis and Reactivity
The primary utility of 4-[(Chloroacetyl)amino]benzamide in a research context stems from its straightforward synthesis and its predictable reactivity, making it an ideal starting point for introducing a benzamide moiety with a reactive handle.
Synthetic Protocol: Acylation of 4-Aminobenzamide
The most direct and common method for preparing 4-[(Chloroacetyl)amino]benzamide is the N-acylation of 4-aminobenzamide with chloroacetyl chloride. This is a classic Schotten-Baumann type reaction.
Expertise-Driven Rationale: The choice of an appropriate solvent and base is critical. A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent reaction with the solvent. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization is essential to drive the reaction to completion and prevent protonation of the starting amine, which would render it unreactive.
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminobenzamide in a suitable anhydrous solvent (e.g., DCM or THF).
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Base Addition: Add 1.1 to 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine). Cool the mixture to 0°C in an ice bath.
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Acylation: Slowly add a solution of 1.05 equivalents of chloroacetyl chloride, dissolved in the same anhydrous solvent, to the cooled mixture dropwise. The slow addition is crucial to control the exothermic reaction.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[(Chloroacetyl)amino]benzamide.
Caption: Synthetic workflow for 4-[(Chloroacetyl)amino]benzamide.
Reactivity Profile
The chemical behavior of this molecule is dominated by the electrophilic chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions.
Causality of Reactivity: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, increasing the partial positive charge on the methylene carbon and making it highly electrophilic. This deliberate structural feature is why the compound is a valuable synthetic tool.
Primary Applications in Synthesis:
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Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, phenols) to form new carbon-heteroatom bonds. This is a common strategy in medicinal chemistry for linking the benzamide pharmacophore to other molecular scaffolds.[7]
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Synthesis of Heterocycles: The bifunctional nature of the molecule can be exploited in cyclization reactions to create various heterocyclic ring systems.
Caption: Reactivity of 4-[(Chloroacetyl)amino]benzamide as an alkylating agent.
Applications in Research and Drug Development
While 4-[(Chloroacetyl)amino]benzamide is primarily a research chemical, its structural motifs are relevant in drug discovery.
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Building Block for Targeted Covalent Inhibitors: The reactive chloroacetyl group can serve as a "warhead" to form a covalent bond with a nucleophilic amino acid residue (like cysteine) in a target protein's active site. This is a powerful strategy for achieving potent and durable target inhibition.
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Intermediate for Larger Molecules: It serves as an important raw material for synthesizing more complex pharmaceutical APIs and dye intermediates.[2] The parent compound, 4-aminobenzamide, is known as an inhibitor of poly(ADP-ribose)polymerase (PARP), a class of enzymes important in DNA repair and a target in cancer therapy.[4] This provides a strong rationale for using its derivatives in the development of novel therapeutic agents.
Safety, Handling, and Storage
Due to the reactive nature of the chloroacetyl group, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) is not widely available, a conservative approach based on structurally similar compounds is necessary.[8]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[12]
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Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
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Handling:
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Storage:
References
Sources
- 1. Buy 4-[(Chloroacetyl)amino]benzamide | 85126-67-6 [smolecule.com]
- 2. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]
- 3. 4-Chlorobenzamide | 619-56-7 [chemicalbook.com]
- 4. 4-Aminobenzamide 98 2835-68-9 [sigmaaldrich.com]
- 5. 4-Aminobenzamide | 2835-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
